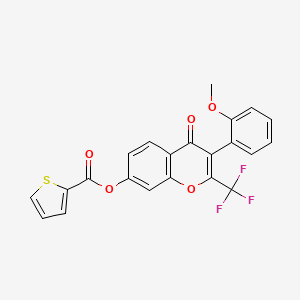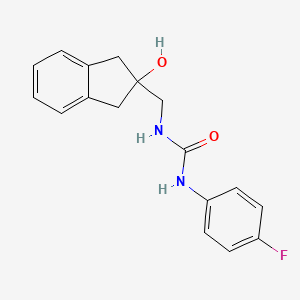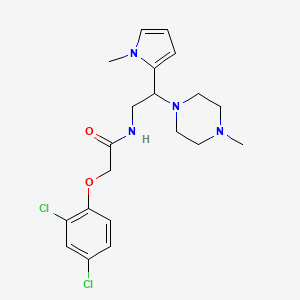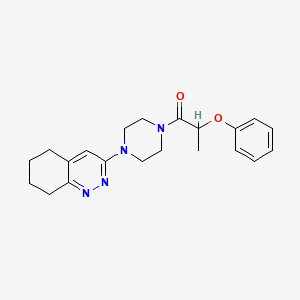
3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate, is a multifaceted molecule that incorporates several functional groups and structural motifs common in organic chemistry, particularly in the realm of heterocyclic compounds. The molecule features a chromene core, which is a common structure in natural products and synthetic pharmaceuticals, and is substituted with a trifluoromethyl group, a methoxyphenyl group, and a thiophene carboxylate moiety. These substituents are known to influence the chemical reactivity and physical properties of the molecule, making it a potential candidate for various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related trifluoromethylated chromene derivatives has been reported using one-pot multicomponent reactions, which are efficient and convenient methods for constructing complex molecules . Similarly, the synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-ones, which share a similar trifluoromethyl and chromene motif with our compound of interest, has been achieved through the generation of electrophilic trifluoromethylthio species in situ . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate methoxyphenyl and thiophene-2-carboxylate components.
Molecular Structure Analysis
The molecular structure of chromene derivatives is often confirmed using spectroscopic methods such as NMR and high-resolution mass spectrometry, as well as single-crystal X-ray analysis . These techniques would be essential in determining the precise structure of the compound , ensuring that the desired product has been synthesized with the correct stereochemistry and substitution pattern.
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical transformations, including alkenylation reactions catalyzed by indium triflate under microwave-assisted conditions . Additionally, the trifluoromethyl group can participate in further transformations, such as the formation of quinolinone derivatives upon treatment with ammonium acetate . The thiophene moiety could also engage in photoinduced intramolecular coupling reactions, as demonstrated in the synthesis of angular tricyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their functional groups. For instance, the presence of a trifluoromethyl group can significantly affect the molecule's lipophilicity and electronic properties . The methoxy group can contribute to the molecule's overall polarity and potential for hydrogen bonding . The thiophene ring is known for its aromaticity and ability to participate in π-π stacking interactions, which can impact the molecule's solid-state behavior and potential for crystal formation . Additionally, the presence of multiple carbonyl groups within the molecule can lead to specific vibrational frequencies observable in FT-IR spectra, and the molecule's electronic properties can be studied through HOMO-LUMO analysis .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactions
The synthesis and reactions of related chromen derivatives have been extensively studied. For instance, Pimenova et al. (2003) explored the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, demonstrating reactions with aniline and o-phenylenediamine, leading to various derivatives through thermal cyclization and hydrolysis processes (Pimenova, E. V., Krasnych, O. P., Goun, E., & Miles, D., 2003). This highlights the compound's role in facilitating diverse organic transformations.
Antibacterial Applications
Behrami et al. (2019) reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. Their research underscores the potential of chromen derivatives in developing new antibacterial agents, offering insights into their application in combating microbial resistance (Behrami, A., & Dobroshi, F., 2019).
Photochemical Studies
Dalal et al. (2017) investigated the photo-reorganization of certain chromen-4-ones, providing a method for synthesizing angular pentacyclic compounds. This research contributes to the understanding of photochemical reactions in chromen derivatives, which can be applied in the development of photoresponsive materials (Dalal, A., Khanna, R., Kumar, P., & Kamboj, R. C., 2017).
Antimicrobial and Antioxidant Activities
Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-5-carboxylates derivatives, demonstrating their antimicrobial and antioxidant properties. This study indicates the potential of such compounds in developing new therapeutic agents with antimicrobial and antioxidant activities (Raghavendra, K., Renuka, N., Kameshwar, V. H., Srinivasan, B., Kumar, K. A., & Shashikanth, S., 2016).
Antiproliferative and Tumor Cell Selectivity
Thomas et al. (2017) explored the anti-proliferative activity and tumor cell selectivity of thiophene derivatives, highlighting their potential in cancer therapy. Their research emphasizes the importance of structural modifications in enhancing tumor selectivity and therapeutic efficacy (Thomas, J., Jecic, A., Vanstreels, E., van Berckelaer, L., Romagnoli, R., Dehaen, W., Liekens, S., & Balzarini, J., 2017).
Zukünftige Richtungen
Wirkmechanismus
Chromenes
are a class of organic compounds that are derivatives of chromene . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Thiophenes
are a type of heterocyclic compound that contains a ring of four carbon atoms and one sulfur atom . Thiophenes and their derivatives have been found to have diverse applications in medicinal chemistry and material science . They are used in the synthesis of a wide range of pharmaceuticals and organic materials .
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3O5S/c1-28-15-6-3-2-5-13(15)18-19(26)14-9-8-12(29-21(27)17-7-4-10-31-17)11-16(14)30-20(18)22(23,24)25/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLOCJKFYXLEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)


![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)


![Methyl 3-[(3-aminopyridin-2-yl)sulfanyl]propanoate](/img/structure/B2504128.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)
![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)
![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)
![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)